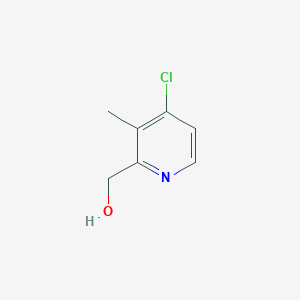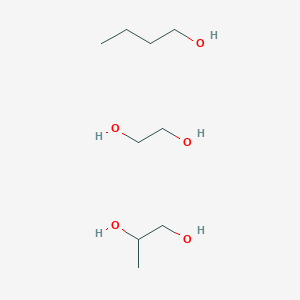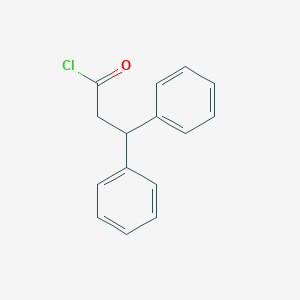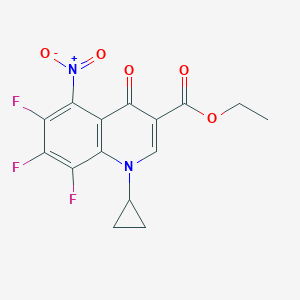
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as EF24, is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments. In
Mecanismo De Acción
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate inhibits the activity of NF-κB by modifying the cysteine residues in the DNA binding domain of the protein. This modification prevents the binding of NF-κB to DNA, thereby inhibiting the transcription of genes regulated by NF-κB. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of genes related to antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has antioxidant properties and has been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in laboratory experiments, including its stability, solubility, and low toxicity. However, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has limitations in terms of its specificity, as it can inhibit the activity of other transcription factors in addition to NF-κB. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
Future research on Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could focus on improving its specificity for NF-κB and developing more effective delivery methods to increase its bioavailability in vivo. Additionally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be studied in combination with other anticancer and anti-inflammatory agents to determine its potential synergistic effects. Finally, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could be studied in animal models of various diseases to determine its potential therapeutic applications beyond cancer and inflammation.
Conclusion
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has potential applications in scientific research due to its ability to inhibit the activity of NF-κB, activate the Nrf2 pathway, and have anticancer, anti-inflammatory, and antioxidant effects. Despite its limitations, Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in laboratory experiments and has the potential to be developed into a therapeutic agent for various diseases. Further research on Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential use in cancer therapy due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes related to cell survival, proliferation, and inflammation. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
103772-12-9 |
|---|---|
Nombre del producto |
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Fórmula molecular |
C15H11F3N2O5 |
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H11F3N2O5/c1-2-25-15(22)7-5-19(6-3-4-6)12-8(14(7)21)13(20(23)24)11(18)9(16)10(12)17/h5-6H,2-4H2,1H3 |
Clave InChI |
PRNXYRWUZSNSFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3 |
SMILES canónico |
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)F)F)[N+](=O)[O-])C3CC3 |
Sinónimos |
Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

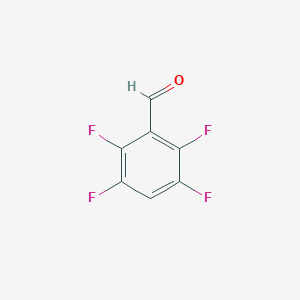
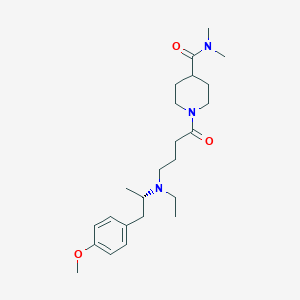
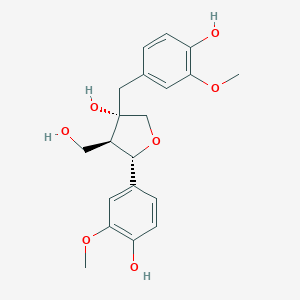
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
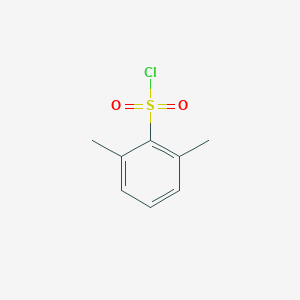
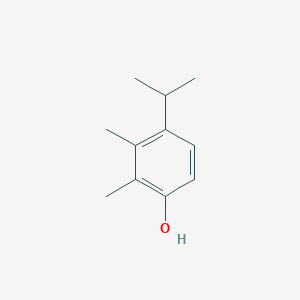
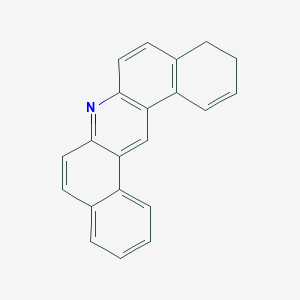
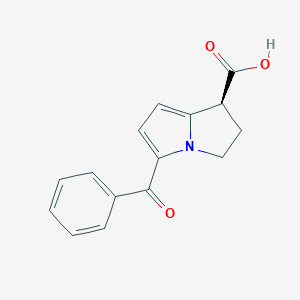
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
